Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate
Overview
Description
Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 1039741-10-0 . It has a molecular weight of 214.31 and its IUPAC name is tert-butyl (3S,4R)-4-amino-3-methyl-1-piperidinecarboxylate . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O2/c1-8-7-13 (6-5-9 (8)12)10 (14)15-11 (2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a colorless to white to yellow solid or semi-solid or liquid . It has a molecular weight of 214.3 g/mol .Scientific Research Applications
Stereoselective Synthesis
Researchers have explored the stereoselective synthesis of related compounds, showcasing the importance of stereochemistry in the development of pharmaceuticals and chemicals. For instance, the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates have been detailed, highlighting the process's efficiency and selectivity (Boev et al., 2015). Similarly, the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor demonstrates the application in producing biologically active molecules (Marin et al., 2004).
Catalytic Activities and Ligand Synthesis
The preparation of cis- and trans-configurated imidazolidinones from amino acids illustrates the versatility of tert-butyl-based compounds in synthesizing ligands and intermediates for further chemical transformations (Naef & Seebach, 1985). Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, and its implications for the synthesis of unnatural amino acids, showcases the breadth of applications in synthetic chemistry (Bakonyi et al., 2013).
Advanced Material and Drug Development
The research on tert-butyl-based compounds extends to the development of high-molecular-weight systems and the measurement of ligand-binding affinities, indicating their potential in drug development and molecular biology studies (Chen et al., 2015). Moreover, the utilization of tert-butanesulfinyl imines for the asymmetric synthesis of amines highlights the role of such compounds in producing chiral amines, a critical component in many pharmaceuticals (Ellman et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBWKSXEVUZEMI-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701133578 | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701133578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1290191-72-8 | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1290191-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701133578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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